molecular formula C8H4BrClF2N2 B6223339 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole CAS No. 2763750-85-0

1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole

Cat. No. B6223339
CAS RN: 2763750-85-0
M. Wt: 281.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole, commonly referred to as BCDM, is an organic compound with a wide range of applications in the fields of biochemistry and physiology. It is a colorless, odorless, crystalline solid with a melting point of about 84°C. BCDM is a halogenated derivative of 1,3-benzodiazole, a heterocyclic aromatic compound with a five-membered ring structure.

Scientific Research Applications

BCDM has been used extensively in the fields of biochemistry and physiology. It is used as a reagent in the synthesis of a variety of compounds, including antibiotics, anti-tumor agents, and anti-inflammatory agents. In addition, BCDM has been used in the study of enzyme kinetics, protein-ligand interactions, and the structure of proteins.

Mechanism of Action

BCDM has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), the enzyme responsible for the synthesis of prostaglandins. It is believed to act by binding to the active site of the enzyme and blocking its substrate from binding. This results in the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
BCDM has been found to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that BCDM is an effective inhibitor of COX-2, thus reducing the production of prostaglandins, which have been implicated in inflammation and pain. In addition, BCDM has been found to have anti-cancer properties, as it has been shown to inhibit the growth of various human cancer cell lines.

Advantages and Limitations for Lab Experiments

BCDM is a useful reagent for laboratory experiments due to its ease of synthesis and availability. Additionally, it is a relatively non-toxic compound, making it safe to use in the laboratory. However, BCDM is not as effective as other compounds in inhibiting certain enzymes, such as cyclooxygenase-1 (COX-1).

Future Directions

BCDM has potential applications in the development of new drugs for the treatment of inflammation and pain. Additionally, it may be useful in the development of new anti-cancer drugs. Furthermore, BCDM may be useful in the study of enzyme kinetics, protein-ligand interactions, and the structure of proteins. Finally, BCDM may be useful in the development of new compounds for use in biotechnology and medicine.

Synthesis Methods

BCDM is synthesized through a two-step process. The first step involves the reaction of 1,3-benzodiazole with bromodifluoromethane in the presence of an acid catalyst, such as sulfuric acid. This reaction yields 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole. The second step involves the reaction of the product with an aqueous base, such as sodium hydroxide, to form the desired product, BCDM.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole involves the reaction of 2-chloro-1H-1,3-benzodiazole with bromodifluoromethane in the presence of a base.", "Starting Materials": [ "2-chloro-1H-1,3-benzodiazole", "bromodifluoromethane", "base (such as potassium carbonate or sodium hydroxide)", "solvent (such as dimethylformamide or dimethyl sulfoxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-1H-1,3-benzodiazole in a suitable solvent.", "Step 2: Add a base to the solution and stir for a few minutes.", "Step 3: Slowly add bromodifluoromethane to the reaction mixture while stirring.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Cool the reaction mixture and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent and dry it under vacuum.", "Step 7: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2763750-85-0

Product Name

1-(bromodifluoromethyl)-2-chloro-1H-1,3-benzodiazole

Molecular Formula

C8H4BrClF2N2

Molecular Weight

281.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.